Diallyl maleate
Overview
Description
Diallyl maleate is an organic compound with the molecular formula C10H12O4. It is an ester derived from maleic acid and allyl alcohol. This compound is characterized by its clear, colorless to yellow liquid form and is known for its versatility in various industrial applications .
Mechanism of Action
Target of Action
Diallyl maleate is a chemical compound with potential applications in polyester resins, adhesives, and ion exchange resins . It is used at low levels as an effective agent for the promotion of branching in emulsion polymers . The primary targets of this compound are the polymer chains in these materials .
Mode of Action
The mode of action of this compound involves the interaction of its three double bonds with the polymer chains . This interaction results in the modification of the polymer structure, leading to the formation of a spatial network structure . This structural change enhances the performance of the polymer .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to polymer synthesis and modification . The interaction of this compound with the polymer chains leads to changes in the polymer structure, affecting the properties of the resulting material .
Pharmacokinetics
This compound has a density of 1.074 g/mL at 20 °C , a boiling point of 106-116 °C/4 mmHg , and a melting point of -47 °C . These properties may influence its bioavailability in specific applications.
Result of Action
The result of the action of this compound is the formation of a spatial network structure in the polymer . This structural modification improves the performance of the polymer, enhancing its properties for use in various applications .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be used only in a well-ventilated area . Additionally, it should be stored at a temperature of 2-8°C to maintain its stability and efficacy. Safety precautions, such as the use of personal protective equipment, are also recommended due to its potential toxicity .
Biochemical Analysis
Biochemical Properties
Diallyl maleate plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. This compound can act as an inhibitor of these enzymes, thereby affecting the metabolic pathways they regulate. Additionally, this compound has been shown to interact with glutathione S-transferases, enhancing their activity and contributing to the detoxification processes in cells .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. For instance, this compound can induce the expression of heme oxygenase-1 (HO-1), a key enzyme in the cellular defense mechanism against oxidative damage. This induction is mediated through the activation of the Nrf2 signaling pathway. Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. At the molecular level, this compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity, thereby affecting the metabolism of substrates. Additionally, this compound can modulate gene expression by influencing transcription factors such as Nrf2, which regulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of considering temporal factors in experimental designs .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to exert protective effects against oxidative stress and inflammation. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of reactive metabolites and the disruption of cellular homeostasis. Therefore, it is crucial to determine the optimal dosage range to maximize the beneficial effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to detoxification and antioxidant defense. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can then be conjugated with glutathione by glutathione S-transferases. This conjugation facilitates the excretion of this compound and its metabolites from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, this compound can interact with transporters and binding proteins, facilitating its uptake and distribution within specific cellular compartments. This distribution is crucial for its biological activity, as it determines the concentration of this compound at its sites of action .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses. The presence of targeting signals or post-translational modifications can further direct this compound to specific organelles, enhancing its functional specificity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallyl maleate is typically synthesized through the esterification of maleic acid with allyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes:
- Mixing maleic acid and allyl alcohol in the presence of an acid catalyst.
- Heating the mixture to facilitate the esterification reaction.
- Purifying the product through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Diallyl maleate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in the production of resins and coatings.
Hydrosilylation: In the presence of platinum catalysts, this compound can undergo hydrosilylation reactions, which are crucial in polymer chemistry.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under controlled temperature conditions.
Hydrosilylation: Platinum-based catalysts like Speier’s catalyst or Karstedt’s catalyst are used under mild conditions.
Major Products:
Poly(this compound): Used in resins and coatings.
Hydrosilylated products: Used in silicone polymer manufacturing.
Scientific Research Applications
Diallyl maleate has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, enhancing properties such as flexibility and durability.
Biomedical Research: this compound-based hydrogels are explored for targeted drug delivery systems.
Industrial Applications: It is used in the production of polyester resins, adhesives, and ion exchange resins.
Comparison with Similar Compounds
- Diallyl phthalate
- Diallyl carbonate
- Diethyl maleate
- Diallyl fumarate
Comparison: Diallyl maleate is unique due to its specific ester structure derived from maleic acid and allyl alcohol. Compared to diallyl phthalate and diallyl carbonate, this compound offers better flexibility and reactivity in polymerization and hydrosilylation reactions. Diethyl maleate and diallyl fumarate, while similar in structure, do not exhibit the same level of versatility in industrial applications .
Properties
CAS No. |
999-21-3 |
---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
bis(prop-2-enyl) but-2-enedioate |
InChI |
InChI=1S/C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-6H,1-2,7-8H2 |
InChI Key |
ZPOLOEWJWXZUSP-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C=CC(=O)OCC=C |
Isomeric SMILES |
C=CCOC(=O)/C=C\C(=O)OCC=C |
Canonical SMILES |
C=CCOC(=O)C=CC(=O)OCC=C |
Key on ui other cas no. |
999-21-3 |
physical_description |
Liquid |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
Maleic acid diallyl ester |
vapor_pressure |
0.01 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diallyl maleate?
A1: this compound has the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol.
Q2: Are there any spectroscopic data available to characterize this compound?
A2: Yes, Fourier transform infrared spectroscopy (FTIR) has been used to characterize the structure of polymers modified with this compound. [, ] This technique helps identify characteristic functional groups present in the compound.
Q3: Can this compound be used to modify the properties of lithium-ion batteries?
A3: Studies show that adding this compound, in conjunction with tris(trimethylsilyl) borate (TMSB), to the electrolyte of lithium-ion batteries can improve their performance. [] The specific mechanisms underlying this improvement require further investigation.
Q4: What is the impact of this compound on the properties of polypropylene?
A4: this compound acts as a crosslinking agent for polypropylene when combined with organic peroxides. [] The efficiency of crosslinking is influenced by factors such as the concentration of this compound and peroxide, temperature, and reaction time.
Q5: How does this compound behave during polymerization reactions?
A5: this compound exhibits unique behavior in polymerization reactions due to its three double bonds. It can undergo cyclopolymerization, forming cyclic structures within the polymer chain. [] Additionally, it acts as a crosslinking agent in various polymerization systems. [, , , , ]
Q6: What role does this compound play in the emulsion copolymerization of butyl acrylate?
A6: this compound functions as a trifunctional crosslinker in the emulsion copolymerization of butyl acrylate. The amount of this compound and the feeding time significantly influence the resulting polymer's microstructural properties, such as branching, crosslinking density, and gel formation. []
Q7: Can this compound be used to modify polyethylene?
A7: Yes, this compound, along with other polyfunctional monomers, significantly enhances the radiation crosslinking of polyethylene. [, ] This process leads to improved physical properties, including tensile strength, elongation, and modulus.
Q8: What are some applications of this compound in pressure-sensitive adhesives (PSAs)?
A8: this compound is used as a crosslinking agent in PSAs to enhance plasticizer resistance. [] This characteristic is particularly beneficial for applications where the PSA is applied over plasticizer-containing vinyl films, allowing for clean peeling.
Q9: Are there any reported uses of this compound in agricultural applications?
A9: Research indicates that adducts formed from the reaction of this compound and thiocarboxylic acids exhibit pesticidal properties. [] This finding suggests potential applications for this compound derivatives in agriculture.
Q10: How does this compound contribute to the oxygen barrier properties of poly(ethylene terephthalate) (PET) films?
A10: this compound, as a component of a multi-monomer coating, enhances the oxygen barrier properties of PET films. [] The crosslinking facilitated by this compound and the presence of carboxylic acid groups within the coating contribute to this improved barrier performance.
Q11: What is known about the toxicity of this compound?
A11: Studies using the nematode Caenorhabditis elegans show that this compound exhibits toxicity at the µg L-1 level. [] Exposure to this compound can lead to developmental toxicity, oxidative damage, and neurotoxicity in these organisms.
Q12: Are there any concerns regarding the environmental impact of this compound?
A12: The ecotoxicological effects of this compound, particularly its impact on aquatic organisms, require further investigation. [] Developing strategies for responsible use and waste management of this compound-containing materials is crucial to mitigate potential environmental risks.
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